molecular formula C22H38O4Zn B8057724 zinc(II) (Z)-undec-2-enoate

zinc(II) (Z)-undec-2-enoate

Cat. No.: B8057724
M. Wt: 431.9 g/mol
InChI Key: GGSOCIMBTRWRJF-UHFFFAOYSA-L
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Description

Zinc(II) (Z)-undec-2-enoate is an organometallic compound where zinc is coordinated with (Z)-undec-2-enoic acid. This compound is of interest due to its potential applications in various fields, including materials science, catalysis, and biological systems. The presence of the zinc ion imparts unique properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc(II) (Z)-undec-2-enoate typically involves the reaction of zinc salts, such as zinc acetate or zinc chloride, with (Z)-undec-2-enoic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as:

ZnCl2+2C11H20O2Zn(C11H19O2)2+2HCl\text{ZnCl}_2 + 2\text{C}_{11}\text{H}_{20}\text{O}_2 \rightarrow \text{Zn}(\text{C}_{11}\text{H}_{19}\text{O}_2)_2 + 2\text{HCl} ZnCl2​+2C11​H20​O2​→Zn(C11​H19​O2​)2​+2HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent reaction conditions, thereby optimizing the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond.

    Reduction: The compound can be reduced to form zinc(II) undecanoate, where the double bond is hydrogenated.

    Substitution: It can participate in substitution reactions where the zinc ion is replaced by other metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reactions with other metal salts in aqueous or organic solvents can lead to substitution.

Major Products:

    Oxidation: Products include zinc(II) undecanoate and other oxidized derivatives.

    Reduction: The major product is zinc(II) undecanoate.

    Substitution: Various metal undec-2-enoates depending on the substituting metal ion.

Scientific Research Applications

Zinc(II) (Z)-undec-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial properties and as a zinc supplement in biological studies.

    Medicine: Explored for its role in zinc-based therapies and as a potential anticancer agent.

    Industry: Utilized in the production of coatings, lubricants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of zinc(II) (Z)-undec-2-enoate involves its interaction with biological molecules and enzymes. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing their activity. The compound can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

  • Zinc(II) acetate
  • Zinc(II) chloride
  • Zinc(II) undecanoate

Comparison: Zinc(II) (Z)-undec-2-enoate is unique due to the presence of the (Z)-undec-2-enoic acid ligand, which imparts specific properties such as enhanced reactivity at the double bond and potential biological activity. Compared to zinc(II) acetate and zinc(II) chloride, it offers distinct advantages in terms of its application in catalysis and biological systems.

Properties

IUPAC Name

zinc;undec-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSOCIMBTRWRJF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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